REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)=[O:3].CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>>[C:4]12([C:2](=[O:3])[CH:1]=[CH:16][N:17]([CH3:19])[CH3:18])[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2
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Name
|
|
Quantity
|
17.83 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
35.75 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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at reflux for 24 hours
|
Duration
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24 h
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
|
CUSTOM
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Details
|
removal of the solvent in vacuo at 45° to 50° C.
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silical gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(C=CN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.64 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |